Cas no 2361871-78-3 (1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide)

1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide is a specialized chemical compound featuring a piperidine-4-carboxamide core functionalized with a prop-2-enoyl group and a pyrazin-2-ylethyl substituent. This structure confers versatility in medicinal chemistry and drug development, particularly as a potential intermediate for bioactive molecules. The presence of the pyrazine moiety enhances binding interactions in target systems, while the acrylamide group allows for further derivatization or polymerization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies and the design of enzyme inhibitors or receptor modulators. The compound's stability and synthetic accessibility further support its utility in pharmaceutical research.
1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide structure
2361871-78-3 structure
商品名:1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide
CAS番号:2361871-78-3
MF:C15H20N4O2
メガワット:288.344902992249
CID:6093924
PubChem ID:145889201

1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • EN300-26580944
    • 1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide
    • Z1591889337
    • 2361871-78-3
    • 1-(prop-2-enoyl)-N-[2-(pyrazin-2-yl)ethyl]piperidine-4-carboxamide
    • インチ: 1S/C15H20N4O2/c1-2-14(20)19-9-4-12(5-10-19)15(21)18-6-3-13-11-16-7-8-17-13/h2,7-8,11-12H,1,3-6,9-10H2,(H,18,21)
    • InChIKey: HAGRZPZCUHAUDR-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCN(C(C=C)=O)CC1)NCCC1C=NC=CN=1

計算された属性

  • せいみつぶんしりょう: 288.15862589g/mol
  • どういたいしつりょう: 288.15862589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 378
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 75.2Ų

1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26580944-0.05g
1-(prop-2-enoyl)-N-[2-(pyrazin-2-yl)ethyl]piperidine-4-carboxamide
2361871-78-3 95.0%
0.05g
$246.0 2025-03-20

1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide 関連文献

1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamideに関する追加情報

Professional Introduction to 1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide (CAS No. 2361871-78-3)

1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide, with the CAS number 2361871-78-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in drug discovery and development. The presence of multiple functional groups, including an acrylate moiety and a piperidine ring, makes it a versatile scaffold for designing novel therapeutic agents.

The compound's structure is built around a central piperidine ring, which is a common pharmacophore in many bioactive molecules. The piperidine ring is substituted with an N-(2-pyrazin-2-ylethyl) group, adding to its complexity and potentially enhancing its binding affinity to biological targets. The acrylate functional group at the 1-prop-2-enoyl position introduces reactivity that can be exploited in various synthetic pathways, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. The unique structural features of 1-prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide make it a promising candidate for such applications. For instance, the pyrazine moiety has been shown to interact with various enzymes and receptors, suggesting potential therapeutic benefits.

One of the most exciting aspects of this compound is its potential role in modulating signaling pathways that are aberrantly activated in disease states. Research has indicated that the piperidine and pyrazine groups can interact with targets such as kinases and G protein-coupled receptors (GPCRs), which are often implicated in disease mechanisms. By designing derivatives of this compound, researchers can fine-tune its properties to achieve specific pharmacological effects.

The acrylate group in the molecule also opens up possibilities for bioconjugation strategies. Acrylates are known to react with nucleophiles such as amines and thiols, allowing for the attachment of various biomolecules like peptides and antibodies. This capability is particularly useful in the development of targeted therapies where covalent binding to a biological target can enhance drug efficacy and duration of action.

Recent studies have also explored the use of this compound in combination therapies. The ability to design molecules that can simultaneously target multiple pathways is a key strategy in modern drug development. By leveraging the structural flexibility of 1-prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide, researchers can develop multi-target directed ligands (MTDLs) that offer synergistic therapeutic effects.

The synthesis of this compound involves several key steps that highlight its complexity. The introduction of the acrylate group requires careful control of reaction conditions to ensure high yield and purity. Additionally, the substitution pattern around the piperidine ring must be precisely controlled to maintain the desired biological activity. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, which is crucial for further development and commercialization.

In conclusion, 1-prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide (CAS No. 2361871-78-3) represents a significant advancement in pharmaceutical chemistry. Its unique structure and versatile functional groups make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in addressing some of the most challenging diseases faced by humanity today.

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